molecular formula C32H27N B14357901 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline CAS No. 91175-22-3

4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline

Cat. No.: B14357901
CAS No.: 91175-22-3
M. Wt: 425.6 g/mol
InChI Key: QOQYYJMWAIBIMY-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of multiple aromatic rings and a nitrogen atom, which contributes to its unique chemical properties. It is often used in various scientific research applications due to its structural complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline is unique due to its specific structural features, including multiple aromatic rings and a nitrogen atom

Properties

CAS No.

91175-22-3

Molecular Formula

C32H27N

Molecular Weight

425.6 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-(2-naphthalen-1-ylethenyl)phenyl]aniline

InChI

InChI=1S/C32H27N/c1-24-10-18-29(19-11-24)33(30-20-12-25(2)13-21-30)31-22-15-26(16-23-31)14-17-28-8-5-7-27-6-3-4-9-32(27)28/h3-23H,1-2H3

InChI Key

QOQYYJMWAIBIMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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